![molecular formula C13H26O2Si B14336985 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal CAS No. 100571-25-3](/img/no-structure.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is an organic compound with the molecular formula C13H26O2Si. It is a silyl ether derivative, which means it contains a silicon atom bonded to an oxygen atom and an organic group. This compound is often used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in a solvent like DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhexanoic acid
Reduction: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enol
Substitution: Various substituted silyl ethers depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal involves its reactivity as a silyl ether and an aldehyde. The silyl ether group provides stability and protection to hydroxyl groups, while the aldehyde group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether with an aldehyde group, used in similar synthetic applications.
tert-Butyldimethylsilyloxypropanol: A silyl ether with a primary alcohol group, used in organic synthesis.
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is unique due to its specific structure, which combines the stability of a silyl ether with the reactivity of an aldehyde. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Eigenschaften
100571-25-3 | |
Molekularformel |
C13H26O2Si |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
6-[tert-butyl(dimethyl)silyl]oxy-3-methylhex-2-enal |
InChI |
InChI=1S/C13H26O2Si/c1-12(9-10-14)8-7-11-15-16(5,6)13(2,3)4/h9-10H,7-8,11H2,1-6H3 |
InChI-Schlüssel |
BEIHOQRHDKZVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=O)CCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.